4-Ethylsulfonyl-2-nitroanisole
Overview
Description
4-Ethylsulfonyl-2-nitroanisole is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . The compound features a nitro group and an ethylsulfonyl group attached to an anisole ring, which gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonyl-2-nitroanisole typically involves the nitration of anisole derivatives followed by sulfonation. One common method starts with the nitration of anisole to form 4-nitroanisole. . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The production process is optimized to maximize yield and minimize waste, adhering to environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfonyl-2-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethylsulfonyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-ethylsulfonyl-2-aminoanisole, while substitution of the methoxy group can yield various derivatives depending on the substituent introduced .
Scientific Research Applications
4-Ethylsulfonyl-2-nitroanisole is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Ethylsulfonyl-2-nitroanisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitroanisole: Similar structure but lacks the ethylsulfonyl group.
2,4-Dinitroanisole: Contains two nitro groups and is used in different applications.
4-Methoxybenzenesulfonyl Chloride: Similar sulfonyl group but different functional groups attached
Uniqueness
4-Ethylsulfonyl-2-nitroanisole is unique due to the presence of both the nitro and ethylsulfonyl groups on the anisole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Properties
IUPAC Name |
4-ethylsulfonyl-1-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHOMGPULSGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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